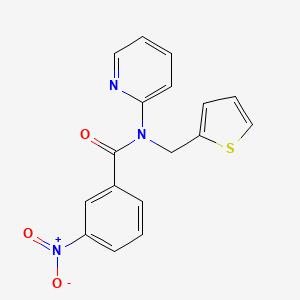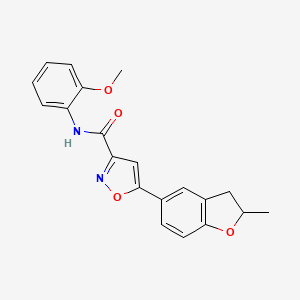![molecular formula C25H33N3O4S B11356557 N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356557.png)
N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methanesulfonyl group and a carboxamide group, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methanesulfonyl and carboxamide groups. Common reagents used in these reactions include butan-2-yl isocyanate, 2-methylbenzenesulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving temperature control, pressure regulation, and the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that modulate their activity. This interaction can affect various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other piperidine derivatives and sulfonyl-containing compounds.
Steviol glycosides: These compounds, found in Stevia rebaudiana, have a similar glycoside structure but differ in their biological activity and applications.
Uniqueness
The uniqueness of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H33N3O4S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H33N3O4S/c1-4-19(3)26-25(30)22-11-7-8-12-23(22)27-24(29)20-13-15-28(16-14-20)33(31,32)17-21-10-6-5-9-18(21)2/h5-12,19-20H,4,13-17H2,1-3H3,(H,26,30)(H,27,29) |
InChI Key |
HVXUIGDSJLXQDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B11356491.png)
![N-cycloheptyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356498.png)

![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide](/img/structure/B11356507.png)
![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356511.png)
![2-(4-methylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11356512.png)
![3-chloro-4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11356516.png)
![Ethyl 5-acetyl-4-methyl-2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11356518.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B11356522.png)
![5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11356533.png)

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide](/img/structure/B11356549.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-ethoxy-1H-benzimidazole](/img/structure/B11356555.png)
![N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11356560.png)
